

Enhanced Ames Assay Protocol for N-Nitroso Quinapril: A Detailed Application Note

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Compound of Interest

Compound Name: *N-Nitroso Quinapril*

Cat. No.: *B12310862*

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This application note provides a detailed protocol for an enhanced bacterial reverse mutation assay (Ames test) specifically tailored for the assessment of the mutagenic potential of **N-Nitroso Quinapril**. Recent studies and regulatory guidance have highlighted the need for modified procedures to ensure the accurate evaluation of nitrosamine impurities in pharmaceutical products.

Introduction

N-nitrosamines are a class of compounds that are of significant concern due to their potential carcinogenic effects. Many require metabolic activation to exert their mutagenic activity.^[1] **N-Nitroso Quinapril**, a potential impurity in the angiotensin-converting enzyme (ACE) inhibitor Quinapril, has been evaluated for its genotoxic potential. Studies have concluded that **N-Nitroso Quinapril** is non-mutagenic and non-carcinogenic.^{[2][3][4]} However, the use of a standard Ames assay for nitrosamines has been questioned, leading to the development of "enhanced" protocols to improve sensitivity.^{[5][6][7]} This document outlines such an enhanced protocol, incorporating recommendations from regulatory bodies and recent scientific publications.

Principle of the Enhanced Ames Assay

The Ames test utilizes various strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for

Salmonella, tryptophan for E. coli). The assay detects the ability of a test substance to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a minimal medium lacking the specific amino acid. Since many nitrosamines are not direct-acting mutagens, the assay is performed with and without an exogenous metabolic activation system, the S9 fraction, which is a supernatant of a liver homogenate containing microsomal enzymes.[1][8] The enhanced protocol for nitrosamines emphasizes specific conditions to optimize this metabolic activation.

Data Presentation

While specific quantitative data for **N-Nitroso Quinapril** from enhanced Ames assays is not publicly available in full, the following tables represent a typical data structure for such an experiment. The results for **N-Nitroso Quinapril** have been consistently negative.[2][4]

Table 1: Ames Test Results for **N-Nitroso Quinapril** without Metabolic Activation (-S9)

Tester Strain	Concentration (μ g/plate)	Mean Revertant Colonies \pm SD	Fold Induction	Cytotoxicity
TA98	Vehicle Control	25 \pm 4	-	None
10	27 \pm 5	1.1	None	None
50	24 \pm 3	1.0	None	
100	26 \pm 6	1.0	None	
500	23 \pm 4	0.9	None	
1000	21 \pm 5	0.8	Slight	
TA100	Vehicle Control	150 \pm 12	-	None
10	155 \pm 15	1.0	None	None
50	148 \pm 11	1.0	None	
100	152 \pm 14	1.0	None	
500	145 \pm 13	1.0	None	
1000	138 \pm 16	0.9	Slight	
... (Data for TA1535, TA1537, and E. coli WP2 uvrA pKM101 would follow a similar format)				

Table 2: Ames Test Results for **N-Nitroso Quinapril** with 30% Rat Liver S9 (+S9)

Tester Strain	Concentration (μ g/plate)	Mean Revertant Colonies \pm SD	Fold Induction	Cytotoxicity
TA100	Vehicle Control	160 \pm 18	-	None
10	165 \pm 20	1.0	None	
50	158 \pm 15	1.0	None	
100	162 \pm 17	1.0	None	
500	155 \pm 19	1.0	None	
1000	147 \pm 21	0.9	Slight	
... (Data for other strains would be presented similarly)				

Table 3: Ames Test Results for **N-Nitroso Quinapril** with 30% Hamster Liver S9 (+S9)

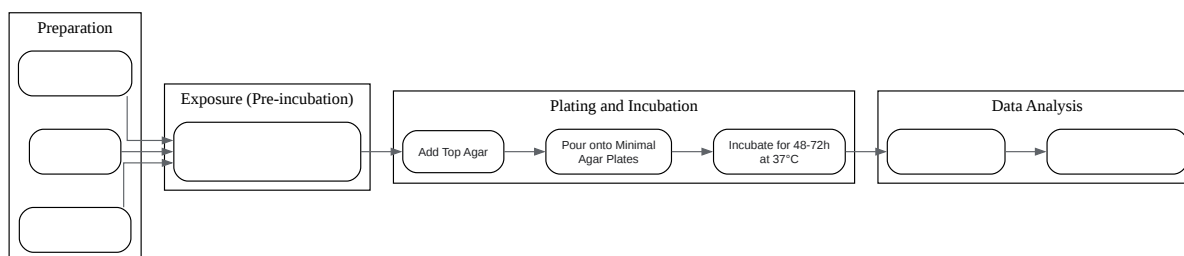
Tester Strain	Concentration (μ g/plate)	Mean Revertant Colonies \pm SD	Fold Induction	Cytotoxicity
TA100	Vehicle Control	170 \pm 20	-	None
10	177 \pm 22	1.0	None	
50	168 \pm 18	1.0	None	
100	172 \pm 21	1.0	None	
500	164 \pm 23	1.0	None	
1000	155 \pm 25	0.9	Slight	
... (Data for other strains would be presented similarly)				

Experimental Protocols

Materials

- Test Substance: **N-Nitroso Quinapril**
- Bacterial Tester Strains: *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA (pKM101)[6]
- Metabolic Activation System: Aroclor 1254-induced or phenobarbital/ β -naphthoflavone-induced rat and hamster liver S9 fraction.[6][9]
- Cofactor Solution (for S9 mix): Containing NADP and glucose-6-phosphate.
- Positive Controls:
 - Without S9: Sodium azide (for TA100, TA1535), 4-nitroquinoline-N-oxide (for TA98), Mitomycin C (for *E. coli*).
 - With S9: 2-Aminoanthracene (for all strains).
 - Nitrosamine-specific positive controls (e.g., N-nitrosodimethylamine - NDMA) should be included to confirm the sensitivity of the S9 system.[10]
- Media and Reagents: Nutrient broth, minimal glucose agar plates, top agar (containing a trace amount of histidine and biotin for *Salmonella* strains, or tryptophan for *E. coli*).

Enhanced Ames Assay Workflow



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Caption: Workflow for the Enhanced Ames Assay.

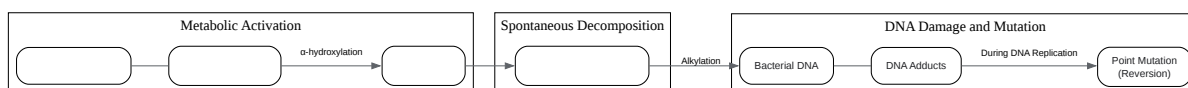
Detailed Methodology

- Preparation of Bacterial Strains:
 - From a frozen stock, inoculate each tester strain into nutrient broth.
 - Incubate overnight at 37°C with shaking to reach a cell density of approximately $1-2 \times 10^9$ cells/mL.
- Preparation of S9 Mix:
 - The S9 mix should be prepared fresh on the day of the experiment.
 - The final concentration of the S9 fraction in the mix should be 30% (v/v).[\[6\]](#)
 - A typical S9 mix contains the S9 fraction, a phosphate buffer, MgCl_2 , KCl, glucose-6-phosphate, and NADP.
- Pre-incubation Assay:

- In a sterile tube, add the following in order:
 - 0.5 mL of the 30% rat or hamster S9 mix (for assays with metabolic activation) or 0.5 mL of phosphate buffer (for assays without metabolic activation).
 - 0.1 mL of the bacterial culture.
 - 0.1 mL of the **N-Nitroso Quinapril** solution at the desired concentration (or solvent control/positive control).
- Vortex the mixture gently.
- Incubate the tubes at 37°C for 30 minutes with gentle shaking.[\[6\]](#)
- Plating and Incubation:
 - Following the pre-incubation period, add 2.0 mL of molten top agar (maintained at 45°C) to each tube.
 - Gently vortex and immediately pour the entire contents onto the surface of a minimal glucose agar plate.
 - Allow the top agar to solidify.
 - Invert the plates and incubate at 37°C for 48 to 72 hours.
- Scoring and Data Analysis:
 - Count the number of revertant colonies on each plate.
 - Examine the background bacterial lawn for signs of cytotoxicity.
 - A positive result is typically defined as a concentration-related increase in the number of revertant colonies that is at least double (for TA98, TA100, E. coli) or triple (for TA1535, TA1537) the vehicle control value.[\[11\]](#)

Signaling Pathway and Mechanism

The mutagenicity of many nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes present in the S9 fraction. This process generates unstable α -hydroxy nitrosamines which then spontaneously decompose to form highly reactive alkyl diazonium ions. These ions are electrophilic and can react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. If not repaired, these adducts can cause mispairing during DNA replication, resulting in point mutations.



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Caption: Metabolic activation pathway of nitrosamines.

Conclusion

The enhanced Ames assay protocol described provides a robust framework for evaluating the mutagenic potential of **N-Nitroso Quinapril** and other nitrosamine impurities. Key modifications, including the use of a 30-minute pre-incubation step and 30% hamster and rat liver S9, are crucial for maximizing the sensitivity of the assay for this class of compounds.[5][6][12] Based on studies utilizing such methodologies, **N-Nitroso Quinapril** is not considered to be mutagenic.[2][3] This protocol is essential for the accurate risk assessment of potential nitrosamine impurities in pharmaceutical products.

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